8-Bromo-6-iodoquinoline
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Overview
Description
8-Bromo-6-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrIN. It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring.
Mechanism of Action
Target of Action
Quinoline derivatives, in general, have been known to interact with a wide range of biological targets, contributing to their versatile applications in medicinal chemistry .
Mode of Action
Quinoline derivatives typically interact with their targets through various mechanisms, including intercalation into DNA, inhibition of enzymes, and modulation of various cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Bromo-6-iodoquinoline . These factors could include pH, temperature, presence of other molecules, and specific conditions within the cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-iodoquinoline typically involves halogenation reactions. One common method is the bromination of 6-iodoquinoline using bromine or a bromine source in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactions or the use of automated synthesis platforms. These methods ensure higher yields and purity of the final product while minimizing waste and reaction time .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-iodoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or other nucleophiles in the presence of a base.
Electrophilic Substitution: Halogenating agents like bromine or iodine.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
8-Bromo-6-iodoquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Bromoquinoline: Similar structure but lacks the iodine atom.
8-Iodoquinoline: Similar structure but lacks the bromine atom.
6,8-Dibromoquinoline: Contains two bromine atoms instead of one bromine and one iodine.
Uniqueness: 8-Bromo-6-iodoquinoline is unique due to the presence of both bromine and iodine atoms, which can confer distinct chemical and biological properties. This dual halogenation can enhance the compound’s reactivity and binding affinity in various applications, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
8-bromo-6-iodoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFOVNDUVUJBHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682013 |
Source
|
Record name | 8-Bromo-6-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245563-17-0 |
Source
|
Record name | 8-Bromo-6-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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